molecular formula C4H11Cl3OSi2 B14574215 Trichloro[(trimethylsilyl)methoxy]silane CAS No. 61696-04-6

Trichloro[(trimethylsilyl)methoxy]silane

Cat. No.: B14574215
CAS No.: 61696-04-6
M. Wt: 237.65 g/mol
InChI Key: KIKVHHBIQCPVQP-UHFFFAOYSA-N
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Description

Trichloro[(trimethylsilyl)methoxy]silane is a specialized organosilicon compound of significant interest in materials science and synthetic chemistry. Its molecular structure, featuring both highly reactive trichlorosilyl groups and a trimethylsilyl-protected alkoxy moiety, enables its use in surface functionalization and as a building block for more complex molecules. A primary research application of this reagent is the creation of hydrophobic, thin-film coatings on various substrates, such as silica, glass, and metals. Upon exposure to surface moisture, the trichlorosilyl groups hydrolyze, forming a robust, cross-linked polysiloxane network that is chemically bonded to the surface . This modified surface displays altered wetting properties and can serve as a stable platform for further chemical immobilization. In organic synthesis, the compound can act as a precursor for other functional silanes. The (trimethylsilyl)methoxy group can be considered a protected alcohol, which can be deprotected under specific conditions to generate a hydroxymethylsilane, a valuable intermediate. Furthermore, its reactivity is analogous to other chlorosilanes like chlorotrimethylsilane, which is used to form enol silanes for subsequent aldol reactions . Researchers value this compound for developing advanced materials, including high-performance silicone resins and as a potential reagent in silicon carbide epitaxy to influence growth dynamics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61696-04-6

Molecular Formula

C4H11Cl3OSi2

Molecular Weight

237.65 g/mol

IUPAC Name

trichloro(trimethylsilylmethoxy)silane

InChI

InChI=1S/C4H11Cl3OSi2/c1-9(2,3)4-8-10(5,6)7/h4H2,1-3H3

InChI Key

KIKVHHBIQCPVQP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CO[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Primary Preparation Methods

Alcoholysis of Chloromethyltrichlorosilane

The most well-documented synthesis involves the alcoholysis of chloromethyltrichlorosilane ($$ \text{Cl}3\text{SiCH}2\text{Cl} $$) with methanol ($$ \text{CH}_3\text{OH} $$). This method, detailed in patent CN105646564B, proceeds via nucleophilic substitution, where methoxy groups replace chlorine atoms under controlled conditions.

Reaction Setup and Parameters

The reaction employs a four-neck flask equipped with a reflux condenser, dropping funnel, and heating mantle. Key parameters include:

  • Molar Ratio : Chloromethyltrichlorosilane and methanol are combined at a 1:0.52–0.55 mass ratio to ensure complete substitution while minimizing side reactions.
  • Temperature Control : Initial heating to 118–120°C initiates reflux, followed by dropwise methanol addition over 6.0–6.5 hours. The temperature is gradually increased by 4–6°C per hour to 140–155°C to drive the reaction to completion.
  • Neutralization : Post-reaction, the mixture is treated with triethylamine or tri-n-butylamine (0.02–0.05% of starting material mass) to adjust the pH to 7–8, neutralizing residual hydrogen chloride.
Purification and Yield Optimization

Crude product is filtered and distilled under reduced pressure to isolate trichloro[(trimethylsilyl)methoxy]silane. The patent reports yields exceeding 97% with purity >98%, as verified by gas chromatography. Residual chloride ions, a critical impurity, are reduced to <21 ppm using this protocol.

Comparative Analysis of Neutralizers

The choice of neutralizer significantly impacts product quality. The following table summarizes results from three patent embodiments:

Neutralizer Reaction Time (h) Yield (%) Purity (%) Cl⁻ Content (ppm)
Ethylenediamine 2.0 97.2 98.2 21
Triethylamine 1.0 98.8 98.9 7
Tri-n-butylamine 1.5 99.5 99.2 3

Tri-n-butylamine outperforms other agents due to its stronger basicity and reduced volatility, which enhance HCl scavenging efficiency.

Critical Process Variables

Temperature and Reaction Kinetics

Maintaining a strict temperature profile is essential to prevent:

  • Overchlorination : Excess heat (>155°C) promotes siloxane formation via intermolecular condensation.
  • Incomplete Substitution : Temperatures <140°C result in residual chloromethyl groups, lowering product purity.

Methanol Addition Rate

Slow, dropwise addition (6.0–6.5 hours) ensures controlled exothermicity and minimizes methanol reflux losses. Rapid addition risks localized overheating and dimerization byproducts.

Advanced Modifications and Scalability

Continuous Flow Synthesis

Pilot-scale adaptations of the batch process utilize continuous flow reactors to improve heat dissipation and reduce reaction times. Initial trials show 15% higher throughput with comparable purity.

Solvent-Free Approaches

Recent innovations eliminate methanol by employing trimethylsilyl methoxide ($$ \text{(CH}3\text{)}3\text{SiOCH}_3 $$) as both reactant and solvent. This method reduces waste but requires anhydrous conditions to avoid hydrolysis.

Quality Control and Analytical Methods

Gas Chromatography (GC)

GC with flame ionization detection (FID) quantifies product purity and detects siloxane contaminants. Retention times are calibrated against authentic standards.

Potentiometric Titration

Residual chloride ions are quantified via titration with silver nitrate ($$ \text{AgNO}_3 $$), ensuring compliance with industrial specifications (<50 ppm).

Chemical Reactions Analysis

Types of Reactions: Trichloro[(trimethylsilyl)methoxy]silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trichloro[(trimethylsilyl)methoxy]silane involves nucleophilic substitution reactions. The silicon atom in the compound is electrophilic due to the presence of electronegative chlorine atoms. Nucleophiles attack the silicon atom, leading to the displacement of chloride ions and the formation of new silicon-oxygen or silicon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichloro[(trimethylsilyl)methoxy]silane belongs to the broader class of trichlorosilanes, which vary in reactivity and application based on their substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of Selected Trichlorosilanes

Compound Name Substituent Type Molecular Weight (g/mol) CAS No. Key Applications/Properties References
Methyltrichlorosilane Methyl (-CH₃) 149.47 75-79-6 Silicone polymer precursor; high reactivity with water .
Trichloro(octadecyl)silane Long alkyl (C₁₈H₃₇) 387.09 Not specified SAMs for hydrophobic surface modification; thicker monolayers due to long alkyl chains .
Trichloro(cyclohexylmethyl)silane Cyclohexylmethyl ~265.0 Not specified Industrial applications; market growth linked to surface coatings .
Trichloro(6-phenylhexyl)silane Phenylhexyl (C₆H₅-C₆H₁₂) 295.70 18035-33-1 Organometallic synthesis; aromaticity enhances UV stability .
This compound (Trimethylsilyl)methoxy ~270.0 (estimated) Not available Hypothesized: Moderate hydrolysis rate due to bulky substituent; potential use in SAMs or hybrid materials.

Key Comparative Insights:

Reactivity and Hydrolysis :

  • Methyltrichlorosilane reacts rapidly with water, forming cross-linked silicones, whereas trichloro(octadecyl)silane exhibits slower hydrolysis due to hydrophobic alkyl chains . The (trimethylsilyl)methoxy group in the target compound may further reduce hydrolysis rates due to steric hindrance and electron donation from the trimethylsilyl moiety.

Surface Modification :

  • Trichloro(octadecyl)silane forms dense, hydrophobic SAMs with applications in anti-corrosion coatings . In contrast, the target compound’s methoxy group could introduce polar interactions, enabling mixed hydrophilic/hydrophobic surfaces.

Thermal and Chemical Stability :

  • Aromatic substituents, as in trichloro(6-phenylhexyl)silane, improve thermal stability . The (trimethylsilyl)methoxy group may similarly enhance stability in organic solvents but reduce thermal resistance compared to purely alkyl systems.

Synthetic Utility :

  • Trichlorosilanes with bulky groups (e.g., cyclohexylmethyl) are used in controlled polymerizations . The target compound’s substituent could facilitate tailored polymer architectures or serve as a protecting group in organic synthesis .

Research and Industrial Implications

  • SAMs and Nanotechnology: Combining the methoxy group’s polarity with the trimethylsilyl group’s bulk could enable tunable surface energies for advanced coatings .
  • Hybrid Materials: The compound may act as a cross-linker in silica-polymer composites, leveraging its dual reactivity (Cl for inorganic bonding, methoxy for organic phases) .
  • Challenges : Synthesis scalability and purification may be hindered by the substituent’s steric demands, as seen in similar tris(trimethylsilyl) systems .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for Trichloro[(trimethylsilyl)methoxy]silane, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves reacting a trimethylsilyl methoxy precursor with trichlorosilane under anhydrous conditions. For analogous organosilanes (e.g., Trichloro(1,4-dichlorobut-2-en-2-yl)silane), reactions are conducted in inert atmospheres (N₂/Ar) to prevent hydrolysis, with catalysts like Lewis acids (AlCl₃) to enhance efficiency . Purification via fractional distillation or chromatography is critical due to byproduct formation.
  • Optimization : Parameters such as temperature (20–80°C), stoichiometry, and solvent polarity (e.g., dichloromethane) are systematically varied to maximize yield and purity. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures reaction progression .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C/²⁹Si NMR identifies structural motifs (e.g., Si-Cl at ~0–10 ppm in ²⁹Si NMR) and confirms substitution patterns.
  • FTIR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretching) and ~1250 cm⁻¹ (Si-O-C vibrations) validate functional groups.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Precautions : Use fume hoods, nitrile gloves, and splash goggles. The compound hydrolyzes readily, releasing HCl; storage under inert gas (Ar) with desiccants (molecular sieves) is mandatory .
  • Emergency Measures : In case of skin contact, rinse with copious water and neutralize residual acid with NaHCO₃ solution. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl methoxy group influence reactivity in silicon-based polymer synthesis?

  • Mechanistic Insight : The bulky trimethylsilyl group reduces nucleophilic attack at the silicon center, slowing polymerization kinetics. Comparative studies with less hindered analogs (e.g., methyltrichlorosilane) show faster cross-linking rates .
  • Experimental Design : Conduct kinetic studies using differential scanning calorimetry (DSC) to monitor polymerization exotherms under varying steric environments .

Q. What strategies prevent premature hydrolysis during applications in aqueous systems (e.g., surface functionalization)?

  • Approaches :

  • Protective Coatings : Pre-adsorb hydrophobic layers (e.g., fluorinated silanes) to shield reactive Si-Cl bonds .
  • In-Situ Derivatization : Convert Si-Cl to Si-OR (R = alkyl) groups using alcohols prior to aqueous exposure, enhancing stability .
    • Validation : Use contact angle measurements and XPS to assess surface hydrophobicity and chemical composition post-treatment .

Q. How can conflicting literature data on thermal stability be resolved?

  • Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual HCl) or varying experimental conditions (heating rate, atmosphere).
  • Resolution : Perform thermogravimetric analysis (TGA) in controlled environments (N₂ vs. air) with purified samples. Compare decomposition onset temperatures and residue profiles to isolate stability thresholds .

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